3-phenylpyrrolidin-2-imine hydrochloride
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Overview
Description
3-phenylpyrrolidin-2-imine hydrochloride is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a phenyl group and an imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpyrrolidin-2-imine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and a dipolarophile, such as an olefin . This reaction is known for its regio- and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of simple and inactivated cyclic amines as substrates, with copper salts as promoters and Oxone as the oxidant . This approach is attractive due to its practicality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-phenylpyrrolidin-2-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidants include Oxone and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products
Oxidation: Pyrrolidin-2-ones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-phenylpyrrolidin-2-imine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenylpyrrolidin-2-imine hydrochloride involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function . The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in their functional groups.
Piperidine derivatives: These six-membered ring compounds are structurally similar but have different chemical properties and applications.
Uniqueness
3-phenylpyrrolidin-2-imine hydrochloride is unique due to its combination of a pyrrolidine ring, a phenyl group, and an imine functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1195324-35-6 |
---|---|
Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.7 |
Purity |
95 |
Origin of Product |
United States |
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